molecular formula C16H12F4O2 B5802974 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene

1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene

Cat. No.: B5802974
M. Wt: 312.26 g/mol
InChI Key: YJDMOKKDJUXNCI-HWKANZROSA-N
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Description

1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene is a fluorinated aromatic compound with potential applications in various fields of chemistry and materials science. The presence of multiple fluorine atoms and a methoxyphenoxy group imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Methoxyphenoxy Substitution: Substitution of a hydrogen atom with a methoxyphenoxy group using nucleophilic aromatic substitution reactions.

    Prop-1-enyl Group Addition: Introduction of the prop-1-enyl group through reactions such as Heck coupling or Wittig reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the prop-1-enyl group to a propyl group.

    Substitution: Nucleophilic aromatic substitution reactions can replace the methoxyphenoxy group with other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O2/c1-3-5-11-12(17)14(19)16(15(20)13(11)18)22-10-7-4-6-9(8-10)21-2/h3-8H,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDMOKKDJUXNCI-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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